4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS 1369777-76-3
4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS 1369777-76-3
4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3): A Strategic Building Block in Advanced Medicinal Chemistry
As a Senior Application Scientist specializing in synthetic strategy and late-stage functionalization, I frequently evaluate chemical building blocks that offer orthogonal reactivity profiles. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3) represents a masterclass in rational reagent design[1]. By integrating three distinct functional handles—a tertiary amide, a methoxy ether, and an activated aryl fluoride—this scaffold allows for highly predictable, divergent functionalization.
This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this molecule in complex drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Before deploying any intermediate in a multi-step synthesis, it is critical to establish its baseline physicochemical parameters. The table below summarizes the quantitative data for this building block[1].
| Property | Value | Synthetic Significance |
| CAS Number | 1369777-76-3 | Unique identifier for procurement and QA/QC[1]. |
| Molecular Formula | C₁₀H₁₂FNO₂ | Balances lipophilicity with polar surface area. |
| Molecular Weight | 197.21 g/mol | Low molecular weight ideal for fragment-based design[1]. |
| SMILES | O=C(N(C)C)C1=CC=C(F)C=C1OC | Defines the 1,2,4-substitution pattern crucial for reactivity[1]. |
| Purity Standard | ≥98% (Typical) | Prevents cross-reactivity from des-fluoro or des-methoxy impurities[1]. |
| Storage | Sealed in dry, 2-8°C | Prevents amide hydrolysis and limits oxidative degradation[1]. |
Structural Analysis & Reactivity Profile
The utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide lies in the electronic interplay between its substituents. Understanding the causality behind its reactivity is essential for designing successful synthetic routes.
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The N,N-Dimethylamide Group (C1): Tertiary amides are among the most powerful Directed Metalation Groups (DMGs) in organic synthesis[2]. The lone pairs on the carbonyl oxygen serve as a potent coordination site for alkyllithium reagents, driving the Complex-Induced Proximity Effect (CIPE) to facilitate deprotonation at the ortho position. Furthermore, under specific conditions, the N,N-dimethylamide can act as a weak electrophile (similar to a Weinreb amide) for the addition of highly reactive Grignard reagents to yield aryl ketones.
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The 2-Methoxy Group (C2): This group serves a dual purpose. As an electron-donating group (EDG) via resonance, it enriches the aromatic ring. However, because it is positioned meta to the C4-fluorine, it cannot donate electron density to the C4 position via resonance; instead, its inductive electron-withdrawing effect further activates the C-F bond[3]. It also acts as a secondary, albeit weaker, DMG.
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The 4-Fluoro Group (C4): In medicinal chemistry, fluorine is a privileged bioisostere used to modulate pKa, enhance metabolic stability (by blocking cytochrome P450 oxidation), and increase lipophilicity[4][5]. Synthetically, its position para to the strongly electron-withdrawing amide group renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[6].
Divergent synthetic pathways of CAS 1369777-76-3 leveraging orthogonal reactive sites.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing the chemist to verify success at critical junctures.
Protocol 1: Regioselective C6-Lithiation via Directed Ortho Metalation (DoM)
Mechanistic Rationale: While the molecule possesses two ortho positions available for lithiation (C3 and C6), the tertiary amide at C1 is a vastly superior DMG compared to the methoxy group at C2[2]. Consequently, coordination of sec-butyllithium occurs predominantly at the amide carbonyl, directing kinetic deprotonation strictly to the C6 position.
Step-by-Step Methodology:
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Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in dry THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. Causality note: TMEDA breaks down the hexameric aggregates of the alkyllithium, drastically increasing its kinetic basicity.
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Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.
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Validation Checkpoint: The formation of the ortho-lithiated species is typically accompanied by a distinct color shift (often deep yellow or orange). To validate regioselectivity, quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR analysis of the aliquot should reveal >95% deuterium incorporation exclusively at the C6 position (disappearance of the C6 aromatic proton signal).
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Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
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Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Mechanistic logic of Directed Ortho Metalation (DoM) regioselectivity at the C6 position.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4
Mechanistic Rationale: The activation of the C-F bond is driven by the para-relationship to the N,N-dimethylamide group, which stabilizes the anionic Meisenheimer complex intermediate through resonance[3].
Step-by-Step Methodology:
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Reaction Assembly: In a sealed pressure tube, combine 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv), a secondary amine nucleophile (e.g., morpholine, 1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M).
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Thermal Activation: Heat the mixture to 90–110 °C for 12–18 hours. Causality note: DMSO is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the nucleophile highly reactive ("naked" anion/amine effect).
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Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the characteristic aryl fluoride multiplet (typically between -110 to -120 ppm) and the emergence of a sharp singlet for free fluoride ion confirms complete consumption of the starting material.
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Isolation: Cool to room temperature, dilute with water to precipitate the product, and collect via vacuum filtration. Wash with cold water and dry under high vacuum.
Applications in Drug Discovery
The structural motif of CAS 1369777-76-3 is highly prized in the development of Central Nervous System (CNS) agents and oncology therapeutics. The incorporation of fluorine enhances blood-brain barrier (BBB) penetration by lowering the basicity of adjacent amines and increasing overall lipophilicity[4]. Furthermore, the N,N-dimethylamide group frequently serves as a critical hydrogen-bond acceptor in kinase hinge-binding regions. By utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of C4-substituted and C6-functionalized analogs to map Structure-Activity Relationships (SAR) efficiently[5].
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
